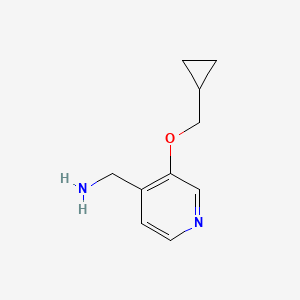
(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine
Overview
Description
“(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine” is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a methanamine group via a methoxy bridge that is connected to a cyclopropyl group .Scientific Research Applications
Chemical Inhibitors and Drug Metabolism
Chemical inhibitors, particularly those affecting cytochrome P450 (CYP) enzymes, play a crucial role in the metabolism of drugs. The selectivity of such inhibitors is vital for understanding specific CYP isoforms' involvement in drug metabolism, which can help in predicting drug-drug interactions (DDIs) (Khojasteh et al., 2011).
Catalysis and Organic Synthesis
Heterocyclic N-oxide derivatives, including pyridine, have significant roles in organic synthesis, catalysis, and drug applications. They have been used in metal complexes formation, catalysts design, and medicinal applications due to their versatile synthetic intermediates and biological importance (Li et al., 2019).
Corrosion Inhibitors
Quinoline derivatives, which share structural similarities with pyridine compounds, have been widely used as anticorrosive materials due to their ability to form highly stable chelating complexes with metallic surfaces. These properties make them valuable in protecting metals from corrosion (Verma et al., 2020).
Chemosensing Applications
Pyridine derivatives are significant in chemosensing due to their high affinity for various ions and neutral species. They can act as highly effective chemosensors for determining different species, making them useful in analytical chemistry (Abu-Taweel et al., 2022).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, including pyridine derivatives, have been explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. These materials contribute to the development of novel optoelectronic materials (Lipunova et al., 2018).
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-5-9-3-4-12-6-10(9)13-7-8-1-2-8/h3-4,6,8H,1-2,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLHSZYNNWJUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CN=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


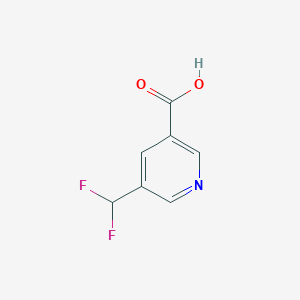
![2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1457458.png)
![6-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1457460.png)
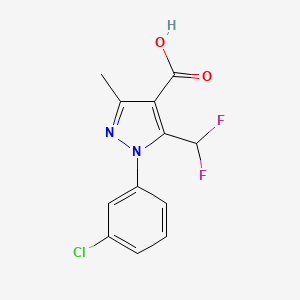



![5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1457467.png)


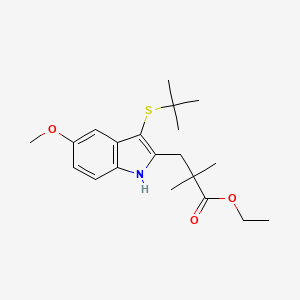
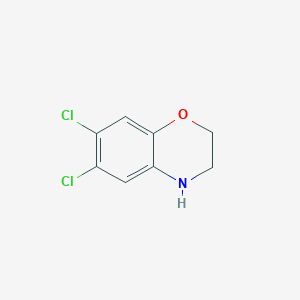
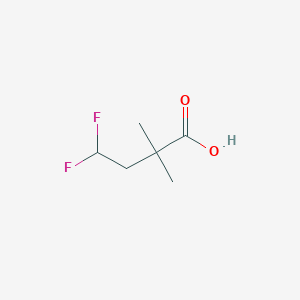
![6-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B1457479.png)
